molecular formula C18H18N2O2 B2590356 N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide CAS No. 921812-61-5

N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide

Cat. No. B2590356
CAS RN: 921812-61-5
M. Wt: 294.354
InChI Key: GFBBUCJJDOABIS-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide, also known as EIOIBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EIOIBA belongs to the class of indolinone derivatives, which have been studied for their anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of similar compounds involves reactions with metal ions to form complexes, characterized using various spectroscopic methods. These complexes have been studied for their structural properties and potential applications (Alkam et al., 2015).

Biological Activity

  • Isatin derivatives have been studied for their corrosion inhibition properties, highlighting their utility in protecting metals against corrosion, a valuable application in materials science (Ansari et al., 2015).
  • Novel synthesis of N-hydroxybenzamides incorporating 2-oxoindolines demonstrated potent histone deacetylase inhibitory effects and antitumor cytotoxicity, indicating potential applications in cancer therapy (Huong et al., 2017).

Chemical Studies

  • The study of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide demonstrated reactions leading to derivatives with potential applications in medicinal chemistry and drug design (Balya et al., 2008).

Potential Anticancer Applications

  • Research on substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as apoptosis inducers using cell- and caspase-based assays identified potent compounds, suggesting their use in developing anticancer therapies (Sirisoma et al., 2009).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-20-16-9-8-14(10-13(16)11-17(20)21)19-18(22)15-7-5-4-6-12(15)2/h4-10H,3,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBBUCJJDOABIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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